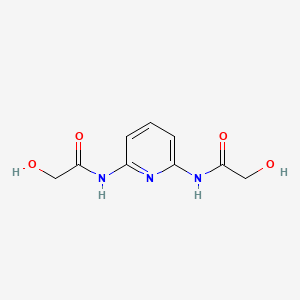![molecular formula C21H31N3O4 B5703285 N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide, also known as CORM-3, is a transition metal complex that has been extensively studied for its potential therapeutic applications. This molecule contains a carbon monoxide (CO) ligand, which has been shown to have various biological effects.
Mecanismo De Acción
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide exerts its biological effects through the release of CO, which can bind to various targets in the body. One of the primary targets of CO is heme-containing proteins, such as cytochrome c oxidase and soluble guanylate cyclase. Binding of CO to these proteins can result in the modulation of various cellular processes, including energy production and vasodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, vasodilatory, and anti-cancer effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of immune cells, and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to induce vasodilation through the activation of soluble guanylate cyclase. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide in lab experiments is its ability to release CO in a controlled manner. This allows researchers to study the effects of CO on various cellular processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity. CO can be toxic at high concentrations, and researchers must take precautions to ensure that they are not exposed to high levels of CO during experiments.
Direcciones Futuras
There are many potential future directions for the study of N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide. One area of interest is the development of new this compound derivatives that may have improved therapeutic properties. Additionally, researchers may investigate the use of this compound in combination with other therapies for the treatment of various diseases. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its effects on various cellular processes.
Métodos De Síntesis
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide can be synthesized through the reaction of cyclooctylamine with 3,5-dimethoxybenzoylhydrazine, followed by the addition of cobalt(II) acetate and butyric acid. This reaction results in the formation of this compound as a red-orange solid.
Aplicaciones Científicas De Investigación
N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide has been studied for its potential therapeutic applications in various fields, including cardiovascular disease, inflammation, and cancer. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. Additionally, this compound has been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular disease.
Propiedades
IUPAC Name |
N-[(E)-[4-(cyclooctylamino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-15(11-20(25)22-17-9-7-5-4-6-8-10-17)23-24-21(26)16-12-18(27-2)14-19(13-16)28-3/h12-14,17H,4-11H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRZNZWULFSDX-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-4-ethyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5703217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5703224.png)
![(3-bromobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5703228.png)

![N-[2-(2-benzylidenehydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5703236.png)


![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5703274.png)



![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)